molecular formula C10H12BrN3O2 B1522348 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine CAS No. 1033202-41-3

5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine

Cat. No.: B1522348
CAS No.: 1033202-41-3
M. Wt: 286.13 g/mol
InChI Key: JQYCANJBLLJNHL-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine is a heterocyclic organic compound . It has a molecular formula of C10H12BrN3O2 and a molecular weight of 286.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN3O2/c11-9-6-8(14(15)16)7-12-10(9)13-4-2-1-3-5-13/h6-7H,1-5H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.1 . The exact mass is 285.01100 . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Chiral Separation and Simulation Studies

5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine and its derivatives have been utilized in enantiomeric resolution and simulation studies. For example, the chiral separation of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column was examined, highlighting the importance of hydrogen bonding and π–π interactions in chiral resolution. This method could potentially be applied to other unknown matrices for enantiomeric resolution of similar compounds (Ali et al., 2016).

Nitroxyl Radicals and Antioxidant Properties

The compound's structure is closely related to nitroxyl radicals, which are known for their antioxidant properties and their potential in medical applications as contrast agents, radiation protective agents, and polymerization mediators. The development of functional nitroxyl radicals, with a focus on stability and reactivity, is a significant area of research. For instance, certain tetraethyl-substituted piperidine nitroxyl radicals have exhibited resistance to reduction by ascorbic acid, indicating potential new applications as antioxidants or in other fields (Kinoshita et al., 2009).

Hydrodenitrogenation Studies

Studies on hydrodenitrogenation (HDN) kinetics, involving pyridine and its derivatives like piperidine, have been conducted to understand better the processes involved in the removal of nitrogen, yielding valuable hydrocarbons and ammonia. This research is particularly relevant in fuel processing and enhancement (Raghuveer et al., 2016).

Molecular Structure Analysis and Antimicrobial Studies

The molecular structure, dynamics, and interactions of related compounds have been extensively studied using spectroscopic and simulation methods. These studies provide valuable insights into the molecule's properties, such as non-linear optical properties and antimicrobial activities, which can be crucial for the development of new materials and pharmaceuticals (Vural & Kara, 2017).

Corrosion Inhibition Properties

The derivatives of piperidine have been researched for their corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have helped predict the adsorption behaviors and inhibition efficiencies of these derivatives, which is valuable for material protection and industrial applications (Kaya et al., 2016).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It should be stored in a dry, sealed place .

Properties

IUPAC Name

5-bromo-3-nitro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-8-6-9(14(15)16)10(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCANJBLLJNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674443
Record name 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-41-3
Record name 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask containing 5-bromo-2-chloro-3-nitropyridine (5.05 g, 21.3 mmol) in DMSO (20 mL) was added piperidine (4.2 mL, 42.6 mmol) dropwise. The reaction was heated to 60° C. and monitored with TLC and LC-MS. After 2.5 h, LC-MS showed that the reaction was complete. The mixture was cooled to rt then diluted with water. After extracting three times with EtOAc, the organic layers were combined then washed with brine and dried over anhydrous magnesium sulfate. After filtration, the mixture was concentrated under reduced pressure to afford an orange oil 5-bromo-3-nitro-2-(piperidin-1-yl)pyridine. 1H NMR (400 MHz, CDCl3) δ ppm 8.30 (1H, d, J=2.3 Hz), 8.22 (1H, d, J=2.2 Hz), 3.39 (4H, d, J=5.7 Hz), 1.75 (6H, m).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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